Bienvenue dans la boutique en ligne BenchChem!

(1S)-1-(3-bromo-2-methoxyphenyl)ethanol

Biocatalysis Asymmetric reduction Carbonyl reductase

Procure (1S)-1-(3-bromo-2-methoxyphenyl)ethanol as the definitive (S)-enantiomer starting material for Lusutrombopag. Only the (S)-configuration is viable; the (R)-enantiomer is ent-Lusutrombopag impurity. Substitution with racemate compromises API purity and regulatory compliance. Validated NoCR bioreduction achieves >99% ee at 200 g/L scale. Use as chiral HPLC reference standard or directly adopt published process for in-house manufacturing.

Molecular Formula C9H11BrO2
Molecular Weight 231.089
CAS No. 952103-45-6
Cat. No. B2876155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-(3-bromo-2-methoxyphenyl)ethanol
CAS952103-45-6
Molecular FormulaC9H11BrO2
Molecular Weight231.089
Structural Identifiers
SMILESCC(C1=C(C(=CC=C1)Br)OC)O
InChIInChI=1S/C9H11BrO2/c1-6(11)7-4-3-5-8(10)9(7)12-2/h3-6,11H,1-2H3/t6-/m0/s1
InChIKeyVCOGPOSOMAJBNU-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of (1S)-1-(3-bromo-2-methoxyphenyl)ethanol (CAS 952103-45-6): A Critical Chiral Intermediate for Lusutrombopag


(1S)-1-(3-bromo-2-methoxyphenyl)ethanol, also referred to as (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol ((S)-1b), is a chiral aryl alcohol that serves as the essential C9 building block in the synthesis of Lusutrombopag (Mulpleta) [1]. This compound, with the molecular formula C9H11BrO2 and a molecular weight of 231.09 g/mol, is commercially available in high purity (typically 95–97%) from multiple vendors and is designated as an advanced key intermediate for the orally bioavailable thrombopoietin (TPO) receptor agonist used to treat thrombocytopenia in chronic liver disease patients .

The Risk of Generic Substitution: Why Chiral Purity is Non-Negotiable for (1S)-1-(3-bromo-2-methoxyphenyl)ethanol


Generic substitution of (1S)-1-(3-bromo-2-methoxyphenyl)ethanol with its racemate, the (R)-enantiomer, or a non-identical halogen/methoxy analog is not viable for lusutrombopag-oriented synthesis. The final API, lusutrombopag, bears an explicit (S)-configuration at the chiral center derived directly from this intermediate [1]. The (R)-enantiomer constitutes the distinct impurity ent-Lusutrombopag, which is a fully characterized reference standard for pharmaceutical quality control, highlighting that the stereochemical integrity of the building block directly translates to the pharmacological identity of the drug [2]. Consequently, any reduction in enantiomeric excess or substitution with an incorrect stereoisomer will necessitate costly purification, increase the impurity burden, and ultimately fail to meet regulatory specifications for the active pharmaceutical ingredient.

Evidence Package for (1S)-1-(3-bromo-2-methoxyphenyl)ethanol: Quantitative Differentiation from Alternative Synthetic Methods and Analogs


Superior Biocatalytic Substrate Loading: NoCR vs. CBR Enzyme System for Asymmetric Reduction

The carbonyl reductase from Novosphingobium sp. Leaf2 (NoCR) demonstrates a 2-fold higher substrate loading capacity compared to the carbonyl reductase from Novosphingobium aromaticivorans (CBR) for the complete conversion of 1-(3′-bromo-2′-methoxyphenyl)ethanone (1a) to the target (S)-1b alcohol [1]. The NoCR system achieves complete conversion at a substrate concentration of 200 g/L, whereas the CBR system is limited to 100 g/L under equivalent conditions.

Biocatalysis Asymmetric reduction Carbonyl reductase Substrate loading

Exceptional Enantioselectivity: NoCR Delivers >99% ee for the Critical (S)-Enantiomer

The NoCR-catalyzed asymmetric reduction achieves an enantiomeric excess (ee) of >99% for the production of (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol from the prochiral ketone 1a [1]. This near-perfect stereoselectivity ensures that the resulting chiral building block contains negligible amounts of the undesired (R)-enantiomer, which would ultimately yield the pharmacologically distinct impurity ent-Lusutrombopag [2].

Enantioselectivity Chiral purity Carbonyl reductase Pharmaceutical intermediates

Kinetic Superiority of NoCR: A Catalytically Efficient Biocatalyst for Industrial Application

The recombinant NoCR carbonyl reductase displays well-defined kinetic parameters against the natural substrate 1a, with a Michaelis-Menten constant (Km) of 0.66 mmol/L, a turnover number (kcat) of 7.5 s⁻¹, and a catalytic efficiency (kcat/Km) of 11.3 mmol/s·L [1]. These values provide a quantitative benchmark for enzyme performance, essential for reactor design, cost modeling, and comparison with alternative biocatalysts or chemical asymmetric reduction methods.

Enzyme kinetics Catalytic efficiency NoCR Process development

Demonstrated Isolated Yield: 77% Yield Confirms Practical Recovery at High Substrate Loading

Under the optimized NoCR-catalyzed conditions with a substrate loading of 200 g/L, the target (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol was isolated in 77% yield after workup [1]. This yield, achieved at industrially relevant concentrations, provides a tangible metric for process mass intensity and cost analysis, directly comparable to yields reported for alternative chemical asymmetric reduction routes.

Isolated yield Process chemistry Scale-up Green chemistry

Stereochemical Identity Imperative: (S)-Enantiomer as the Exclusive API Precursor

Lusutrombopag's IUPAC name and official stereochemical designation explicitly specify the (1S) absolute configuration at the chiral center originating from the target alcohol [1]. The (R)-enantiomer, ent-Lusutrombopag (CAS 1110767-77-5), is cataloged and sold as a distinct impurity reference standard for pharmaceutical analysis, confirming that any contamination with the (R)-alcohol intermediate will propagate an impurity into the final API [2].

Stereochemistry Pharmaceutical regulation Impurity control Lusutrombopag

High-Confidence Application Scenarios for (1S)-1-(3-bromo-2-methoxyphenyl)ethanol Based on Verified Evidence


Biocatalytic Process Development and Scale-Up for Lusutrombopag Intermediate

Process chemistry teams can directly adopt or benchmark against the published NoCR/FDH/formate bioreduction system, which achieves complete conversion of 200 g/L ketone to (S)-alcohol with >99% ee and 77% isolated yield [1]. This system provides a validated, scalable starting point for in-house manufacturing or contract development and manufacturing organization (CDMO) technology transfer, reducing process development timelines [1].

Chiral Quality Control Reference Standard Procurement

Analytical and quality control groups should procure (1S)-1-(3-bromo-2-methoxyphenyl)ethanol of known high enantiomeric purity (>99% ee) as a reference standard for HPLC method development. This is essential for monitoring the chiral purity of incoming intermediate batches and for validating the absence of the (R)-enantiomer impurity, which corresponds to ent-Lusutrombopag [2][3].

Precursor Supply for Lusutrombopag API Synthesis and Generic Drug Development

Pharmaceutical manufacturers developing lusutrombopag or its generic versions require the (S)-enantiomer as the definitive starting material to construct the API's chiral center. Substitution with racemic or non-identical bromo-methoxy phenyl ethanol derivatives would introduce impurities that are costly to remove and compromise regulatory filing. The compound's established role in the lusutrombopag synthetic route (patent CN114671743A) confirms its indispensability [2].

Biocatalyst Screening and Enzyme Engineering Studies

The compound serves as a model substrate for ketoreductase screening and directed evolution campaigns targeting halogenated aryl alcohols. The published kinetic parameters (Km = 0.66 mM, kcat = 7.5 s⁻¹, kcat/Km = 11.3 mmol/s·L) for NoCR [1] provide a performance baseline for comparing newly engineered enzymes, facilitating the development of next-generation biocatalytic processes for chiral pharmaceutical intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1S)-1-(3-bromo-2-methoxyphenyl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.